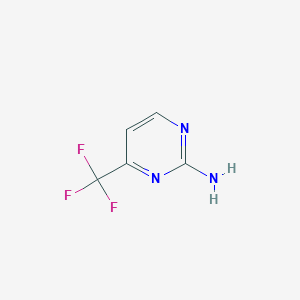

2-Amino-4-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

2-Amino-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group attached to the pyrimidine ring at the 4-position significantly influences the chemical and physical properties of the molecule, as well as its reactivity.

Synthesis Analysis

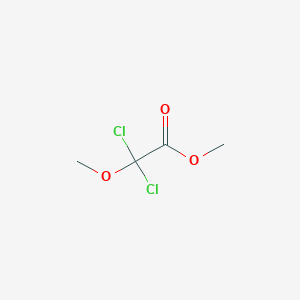

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions has been reported . Although this does not directly describe the synthesis of 2-amino-4-(trifluoromethyl)pyrimidine, it provides insight into the synthetic strategies that could be adapted for its synthesis. Additionally, the synthesis of fluorinated 2-amino-pyrimidine N-oxides through the reaction of 3-amino-5-methyl-1,2,4-oxadiazole with trifluoromethyl-β-diketones in the presence of perchloric acid followed by hydrolysis has been described . This method could potentially be modified to synthesize 2-amino-4-(trifluoromethyl)pyrimidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is influenced by substituents on the ring. For example, the crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported, showing different supramolecular architectures in its solvated forms . Although this is not the same compound, it suggests that the molecular structure of 2-amino-4-(trifluoromethyl)pyrimidine could also exhibit interesting supramolecular characteristics, potentially including hydrogen bonding and π-π stacking interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The reactivity of the amino group in 2-amino-4-(trifluoromethyl)pyrimidine could be similar to that observed in the reactions of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides to give amides . Furthermore, the presence of the trifluoromethyl group could influence the reactivity, as seen in the synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and optical properties of pyrimidine derivatives can vary widely. A series of 2-amino-4-aryl-6-(9,9'-spirobifluoren-2-yl)pyrimidines have been synthesized, showing good blue light emissions and excellent thermal stabilities . While this does not directly pertain to 2-amino-4-(trifluoromethyl)pyrimidine, it indicates that the introduction of different substituents can significantly alter the properties of pyrimidine compounds. The trifluoromethyl group in 2-amino-4-(trifluoromethyl)pyrimidine is likely to contribute to its unique chemical properties, such as increased lipophilicity and potential biological activity.

Applications De Recherche Scientifique

-

Pharmacology and Medicine

- Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- A large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Agrochemical Industry

-

Pharmaceutical and Veterinary Industries

-

Antifungal Activities

-

Anticancer Activities

-

Chemical Synthesis

-

Material Science

-

Preparation of Platinum Complexes

-

Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

- “2-Amino-4-(trifluoromethyl)pyrimidine” and its derivatives are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Preparation of Fluorinated Organic Chemicals

-

Investigation of Interfacial Interactions of Pyrimidines

-

Preparation of Novel Half-Lantern Divalent Complex of Platinum

Safety And Hazards

Orientations Futures

Currently, the major use of 2-Amino-4-(trifluoromethyl)pyrimidine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 2-Amino-4-(trifluoromethyl)pyrimidine will be discovered in the future .

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOTXYPTXKUCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344318 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(trifluoromethyl)pyrimidine | |

CAS RN |

16075-42-6 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)